![molecular formula C20H44N+ B098587 Tetrapentylammonium CAS No. 15959-61-2](/img/structure/B98587.png)
Tetrapentylammonium
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Overview
Description
Tetrapentylammonium (TPA) is a quaternary ammonium compound that has been widely used in scientific research. It is a highly potent compound that has been shown to have various biochemical and physiological effects. TPA has been used in various scientific applications, including ion channel research, electrophysiology, and pharmacology.
Scientific Research Applications
Block of Sodium and Potassium Channels
Tetrapentylammonium (TPeA) has been demonstrated to block rat brain type IIA sodium channels in a potential and use-dependent manner. This effect is similar to that observed in cardiac sodium channels. TPeA exhibits slow blocking kinetics and does not significantly affect gating of veratridine-modified channels, suggesting its high affinity binding to brain sodium channels is lost after veratridine modification (Ghatpande, Rao, & Sikdar, 2001). Similarly, tetrapentylammonium was found to block cloned potassium channels in a potent manner, indicating its utility in probing channel structure (Kirsch, Taglialatela, & Brown, 1991).
Interaction with Cardiac Sodium Channels
Studies on human cardiac sodium channels expressed in mammalian cells showed that TPeA causes a concentration-dependent increase in the rate of Na current inactivation. This effect was modulated by external Na concentration, suggesting that external Na ions displace TPeA from its binding site within the pore (O'leary, Kallen, & Horn, 1994).
Application in HPLC Analysis
TPeA, as a phase-transfer agent, is common in PET radiochemistry. However, the official HPLC method for its analysis reported in the European Pharmacopoeia faces challenges in achieving the described separation in new generation reverse-phase columns (Bogni, Cucchi, Laera, Seregni, & Pascali, 2019).
Potentiometric Titration and Phase Transfer Applications
TPeA has been used successfully in the potentiometric titration of quaternary ammonium compounds, cationic surfactants, alkaloids, and other substances of pharmaceutical importance. It serves as an ion-selective electrode in semi-automatic titration (Christopoulos, Diamandis, & Hadjiioannou, 1982). Additionally, TPeA demonstrated effectiveness in the size-dependent phase transfer of gold nanoparticles from water into toluene, based on electrostatic interaction (Cheng & Wang, 2004).
Probing NMDA Channels
TPeA is used in the study of NMDA channels, showing distinct effects on channel closure, desensitization, and agonist dissociation. It was found that TPentA prohibited the channel closure and affected the desensitization gate in NMDA channels, providing insights into channel gating mechanisms (Sobolevsky, Koshelev, & Khodorov, 1999).
properties
CAS RN |
15959-61-2 |
---|---|
Product Name |
Tetrapentylammonium |
Molecular Formula |
C20H44N+ |
Molecular Weight |
298.6 g/mol |
IUPAC Name |
tetrapentylazanium |
InChI |
InChI=1S/C20H44N/c1-5-9-13-17-21(18-14-10-6-2,19-15-11-7-3)20-16-12-8-4/h5-20H2,1-4H3/q+1 |
InChI Key |
GJSGYPDDPQRWPK-UHFFFAOYSA-N |
SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Canonical SMILES |
CCCCC[N+](CCCCC)(CCCCC)CCCCC |
Other CAS RN |
15959-61-2 |
Related CAS |
2498-20-6 (iodide) 4965-17-7 (chloride) 866-97-7 (bromide) |
synonyms |
tetrapentylammonium tetrapentylammonium bromide tetrapentylammonium chloride tetrapentylammonium hydrogen sulfate tetrapentylammonium hydroxide tetrapentylammonium iodide tetrapentylammonium ion tetrapentylammonium metaphosphate (3:1) tetrapentylammonium metaphosphate (4:1) tetrapentylammonium monopicrate tetrapentylammonium nitrate tetrapentylammonium perchlorate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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